4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features both borate and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide typically involves a series of nucleophilic and amidation reactions. One common method includes the reaction of a pyrimidine derivative with a boronic ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester site, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of boronic ester derivatives .
Scientific Research Applications
4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can act as a ligand in biochemical assays, helping to study enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonamide group can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is unique due to its combination of boronic ester and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C17H22BN3O4S |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H22BN3O4S/c1-12-6-8-14(9-7-12)26(22,23)21-15-19-10-13(11-20-15)18-24-16(2,3)17(4,5)25-18/h6-11H,1-5H3,(H,19,20,21) |
InChI Key |
QBHOQLPGEBDYCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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